molecular formula C25H28N2O4 B2945100 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one CAS No. 898456-80-9

2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one

Cat. No.: B2945100
CAS No.: 898456-80-9
M. Wt: 420.509
InChI Key: ICFFVKNBKNNGMW-UHFFFAOYSA-N
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Description

2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a pyranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one typically involves multiple steps. One common approach is the Mannich reaction, which incorporates the piperazine ring into the compound. The reaction conditions often include the use of solvents like toluene and ethyl acetate, and the reaction is monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to drive the reaction to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new alkyl or halogen group.

Scientific Research Applications

2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to modulate pharmacokinetic properties, which can enhance the compound’s efficacy and bioavailability. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the pyranone structure can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various research and industrial applications .

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-19-5-3-4-6-20(19)17-31-25-18-30-23(15-24(25)28)16-26-11-13-27(14-12-26)21-7-9-22(29-2)10-8-21/h3-10,15,18H,11-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFFVKNBKNNGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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